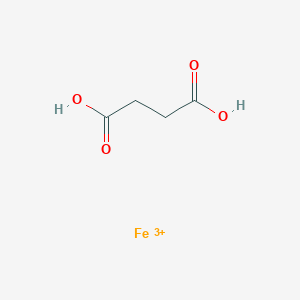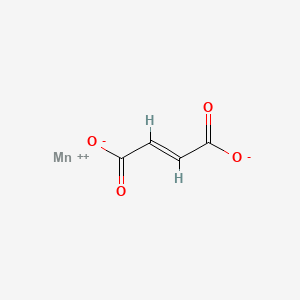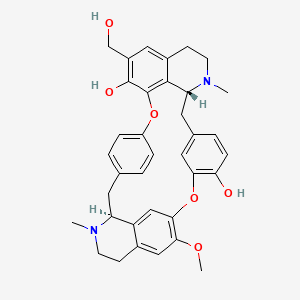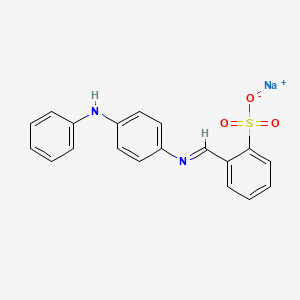
Sodium 2-(((4-(anilino)phenyl)imino)methyl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 221-633-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is commonly used in military applications, mining, and demolition due to its high energy release upon detonation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions for each step involve careful control of temperature and the concentration of the nitrating agents to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The process is typically carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluene derivatives.
Oxidation: Oxidation reactions can further break down the compound into simpler molecules.
Substitution: The nitro groups in 2,4,6-trinitrotoluene can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Substitution: Substitution reactions often require specific catalysts and controlled conditions to achieve the desired product.
Major Products Formed
Reduction: Aminotoluene derivatives.
Oxidation: Simpler organic molecules and carbon dioxide.
Substitution: Various substituted toluene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: Used as a standard explosive in research to study detonation and explosive properties.
Biology: Research on the environmental impact and biodegradation of 2,4,6-trinitrotoluene by microorganisms.
Medicine: Limited use in medical research due to its toxicity, but studied for its effects on biological systems.
Industry: Widely used in mining, demolition, and military applications for its explosive properties.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound into gases upon detonation. This decomposition releases a large amount of energy in the form of heat and pressure. The molecular targets and pathways involved in its explosive action include the breaking of chemical bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water vapor.
Comparación Con Compuestos Similares
2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its balanced explosive properties, stability, and ease of handling compared to other nitroaromatic compounds. Its stability allows for safe storage and transportation, making it a preferred choice in various applications.
Propiedades
Número CAS |
3168-95-4 |
|---|---|
Fórmula molecular |
C19H15N2NaO3S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
sodium;2-[(4-anilinophenyl)iminomethyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N2O3S.Na/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17;/h1-14,21H,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
ZXTPVTZFEOEZGG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


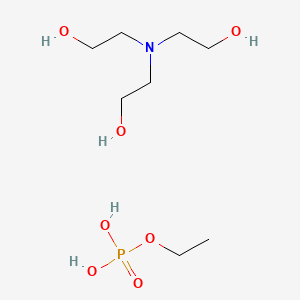
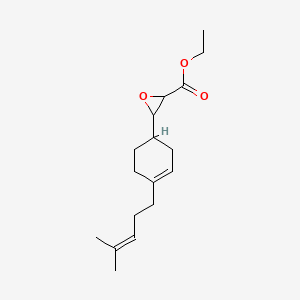

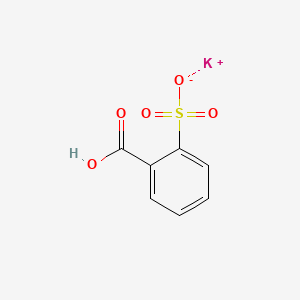


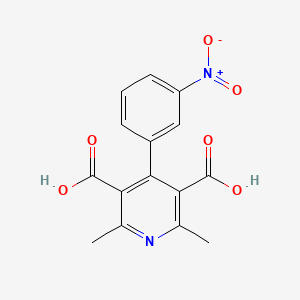

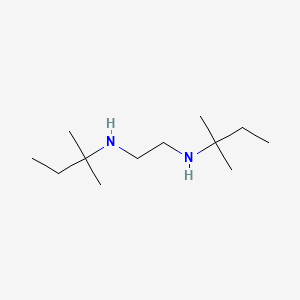
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
